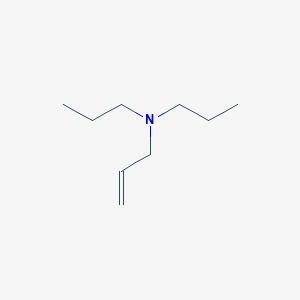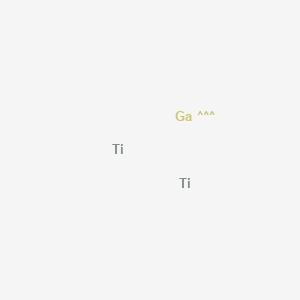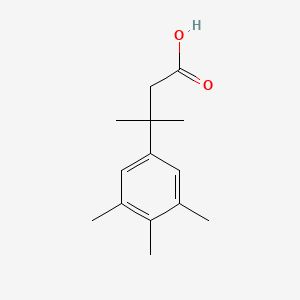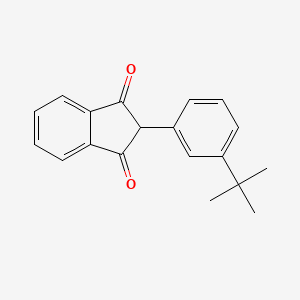
2-(3-tert-Butylphenyl)-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-tert-Butylphenyl)-1H-indene-1,3(2H)-dione is an organic compound with a complex structure that includes a tert-butyl group attached to a phenyl ring, which is further connected to an indene-1,3-dione moiety
Vorbereitungsmethoden
The synthesis of 2-(3-tert-Butylphenyl)-1H-indene-1,3(2H)-dione typically involves multiple steps. One common method includes the alkylation of phenol with isobutene to form 2-tert-butylphenol, which is then subjected to further reactions to introduce the indene-1,3-dione structure . Industrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
2-(3-tert-Butylphenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the dione moiety into diols or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(3-tert-Butylphenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an inhibitor of enzymes such as acetylcholinesterase.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in inhibiting certain biological pathways.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-(3-tert-Butylphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby affecting neurotransmission . The pathways involved include the inhibition of enzyme activity and subsequent modulation of biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(3-tert-Butylphenyl)-1H-indene-1,3(2H)-dione include:
1-(3-tert-Butylphenyl)-2,2,2-trifluoroethanone: This compound also features a tert-butylphenyl group and has been studied for its enzyme inhibition properties.
2-tert-Butylphenol: A simpler structure with a tert-butyl group attached to a phenol ring, used in the production of antioxidants.
The uniqueness of this compound lies in its indene-1,3-dione moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
13935-95-0 |
|---|---|
Molekularformel |
C19H18O2 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
2-(3-tert-butylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C19H18O2/c1-19(2,3)13-8-6-7-12(11-13)16-17(20)14-9-4-5-10-15(14)18(16)21/h4-11,16H,1-3H3 |
InChI-Schlüssel |
AHFXBVNXQOEBAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC(=C1)C2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


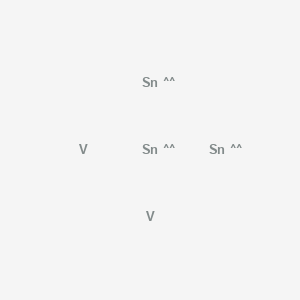
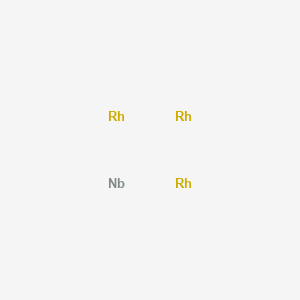
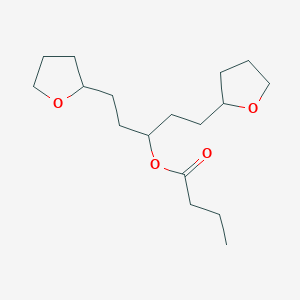
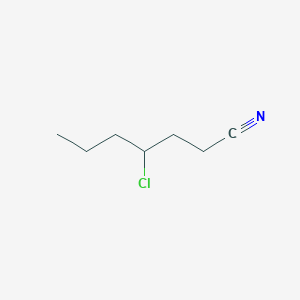

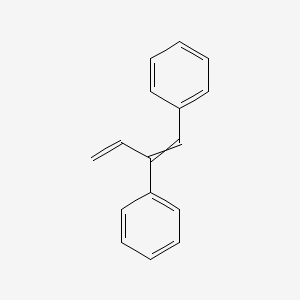
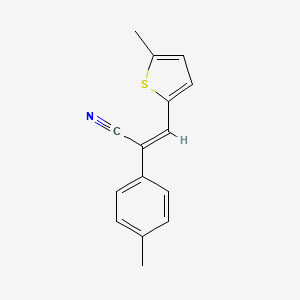
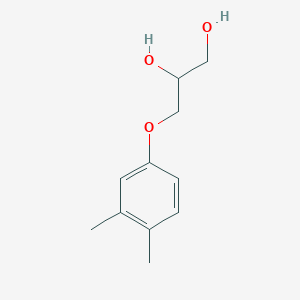
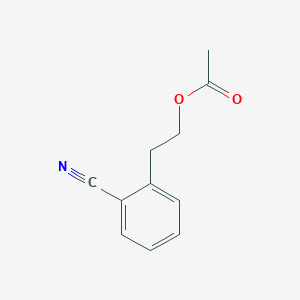
![3-Methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazine-6,8(5h,7h)-dione](/img/structure/B14726061.png)

